molecular formula C11H7NO2 B1627441 2-(4-Isocyanatophenyl)furan CAS No. 859850-66-1

2-(4-Isocyanatophenyl)furan

Cat. No.: B1627441
CAS No.: 859850-66-1
M. Wt: 185.18 g/mol
InChI Key: VSHIYROPEPGJND-UHFFFAOYSA-N
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Description

2-(4-Isocyanatophenyl)furan is an organic compound with the molecular formula C11H7NO2. It is characterized by the presence of an isocyanate group attached to a phenyl ring, which is further connected to a furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isocyanatophenyl)furan typically involves the reaction of 4-nitrophenylfuran with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which subsequently undergoes cyclization to yield the desired isocyanate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the reactivity of isocyanates and the potential hazards associated with phosgene .

Chemical Reactions Analysis

Scientific Research Applications

2-(4-Isocyanatophenyl)furan has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(4-isocyanatophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2/c13-8-12-10-5-3-9(4-6-10)11-2-1-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHIYROPEPGJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594483
Record name 2-(4-Isocyanatophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859850-66-1
Record name 2-(4-Isocyanatophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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